6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperatures . Industrial production methods may involve the use of solid support catalysts such as Al2O3 to enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Common reagents and conditions used in these reactions include transition metal catalysts, mild oxidizing agents, and specific solvents tailored to the reaction requirements. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a CDK inhibitor by binding to the active site of the kinase, thereby preventing its activity and leading to cell cycle arrest . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for the treatment of insomnia.
Olprione: A drug used for heart failure.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H20ClN3O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
6-chloro-2-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H20ClN3O2S/c1-14-7-9-23(10-8-14)26(24,25)17-4-2-3-15(11-17)18-13-22-12-16(20)5-6-19(22)21-18/h2-6,11-14H,7-10H2,1H3 |
InChI Key |
HTZKDYRSBSZDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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